4'-Bromo-4-mercaptobiphenyl
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Overview
Description
4’-Bromo-4-mercaptobiphenyl: 4’-Bromo-[1,1’-biphenyl]-4-thiol . Its empirical formula is C₁₂H₉BrS , and it has a molecular weight of 265.17 g/mol . This compound belongs to the class of biphenyl derivatives.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing 4’-Bromo-4-mercaptobiphenyl. One common method involves the bromination of biphenyl-4-thiol using bromine or a brominating agent. The reaction proceeds as follows:
Biphenyl-4-thiol+Br2→4’-Bromo-4-mercaptobiphenyl+HBr
Reaction Conditions:: The reaction typically occurs at elevated temperatures (around 100 °C) in an appropriate solvent. Biphenyl-4-thiol serves as the starting material, and bromine acts as the brominating agent.
Industrial Production:: While 4’-Bromo-4-mercaptobiphenyl is not produced on a large industrial scale, it finds applications in research and functionalization of nanoparticles.
Chemical Reactions Analysis
Reactivity:: 4’-Bromo-4-mercaptobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the sulfur atom or the aromatic rings.
Cross-Coupling Reactions: It can react with aryl halides or other aryl compounds to form biaryl derivatives.
Brominating Agents: Bromine or N-bromosuccinimide (NBS) are commonly used.
Base-Catalyzed Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Transition Metal Catalysts: Palladium or copper catalysts are employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different functional groups attached to the biphenyl core.
Scientific Research Applications
4’-Bromo-4-mercaptobiphenyl finds applications in various fields:
Chemistry: Used in functionalizing nanoparticles and forming self-assembled monolayers (SAMs).
Biology: As a probe for studying surface interactions and ligand-receptor binding.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Applied in materials science and nanotechnology.
Mechanism of Action
The exact mechanism by which 4’-Bromo-4-mercaptobiphenyl exerts its effects depends on the specific context. It may interact with cellular receptors, enzymes, or other biomolecules, influencing various pathways.
Comparison with Similar Compounds
While 4’-Bromo-4-mercaptobiphenyl is unique in its structure, other related compounds include:
- Biphenyl-4-thiol (parent compound)
- 5’-Bromo-2,2’-bithiophene-5-carboxaldehyde
- 1,1’,4’,1’'-Terphenyl-4-thiol
Properties
CAS No. |
220805-21-0 |
---|---|
Molecular Formula |
C12H9BrS |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)benzenethiol |
InChI |
InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |
InChI Key |
JHPVDDGUGQROJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S |
Origin of Product |
United States |
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